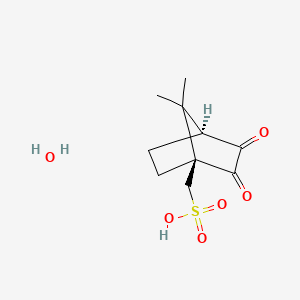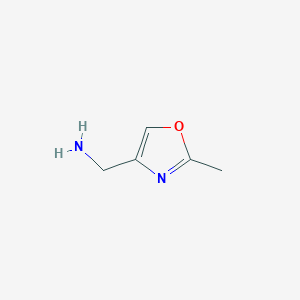![molecular formula C12H12N2O B1418462 4-[(5-Methylpyridin-2-yl)oxy]aniline CAS No. 229155-80-0](/img/structure/B1418462.png)
4-[(5-Methylpyridin-2-yl)oxy]aniline
Descripción general
Descripción
4-[(5-Methylpyridin-2-yl)oxy]aniline is a chemical compound that is widely used in scientific research. It is a derivative of aniline and has a wide range of applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
Photoisomerization and Photodissociation Studies
4-[(5-Methylpyridin-2-yl)oxy]aniline and its derivatives have been studied for their photoisomerization and photodissociation properties. Tseng et al. (2004) investigated the photoisomerization and photodissociation of aniline and 4-methylpyridine at 193 nm using multimass ion imaging techniques. They found significant isomerization in the ground electronic state of aniline and 4-methylpyridine produced from excitation by 193 nm photons, demonstrating the involvement of carbon, nitrogen, and hydrogen atoms in these processes (Tseng et al., 2004).
Luminescent Tetradentate Bis-Cyclometalated Platinum Complexes
Vezzu et al. (2010) studied the synthesis and photophysics of highly luminescent tetradentate bis-cyclometalated platinum complexes, including derivatives of N,N-Di(6-phenylpyridin-2-yl)aniline. These complexes displayed significant potential in electroluminescence applications, showing emissions covering from blue to red regions (Vezzu et al., 2010).
Electrochromic Materials
Li et al. (2017) synthesized and characterized novel electrochromic materials employing derivatives of N,N-bis(4-(thiophen-2-yl)phenyl)aniline. These materials exhibited outstanding optical contrasts and fast switching speeds in the near-infrared region, making them suitable for electrochromic applications (Li et al., 2017).
Hydrothermal Synthesis in Multicarboxylate Ligands-Based Compounds
Pan et al. (2008) reported the hydrothermal synthesis of new compounds involving derivatives of N,N-bis(4-(thiophen-2-yl)phenyl)aniline. These compounds were used to create three-dimensional networks and exhibited photoluminescent properties (Pan et al., 2008).
Synthesis and Structural Analysis of Novel Organic Materials
Shili et al. (2020) synthesized azo-based phenylthiophene Schiff bases including derivatives of N,N-dimethyl-4-((E)-(4-((E)-((5-phenylthiophen-2-yl)methylene)amino)phenyl)diazenyl)aniline. These compounds were characterized for their optical properties, revealing insights into their potential use in various applications (Shili et al., 2020).
Propiedades
IUPAC Name |
4-(5-methylpyridin-2-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-2-7-12(14-8-9)15-11-5-3-10(13)4-6-11/h2-8H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDJDDOFVXGTJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Methylpyridin-2-yl)oxy]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















